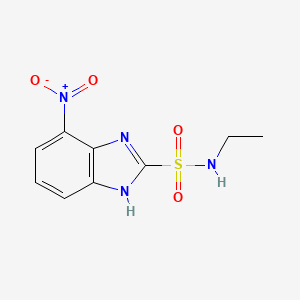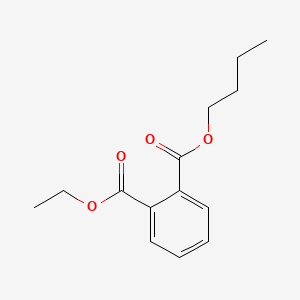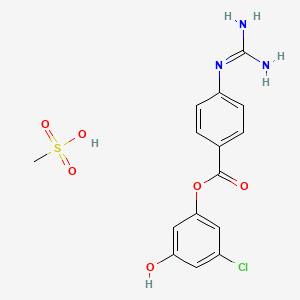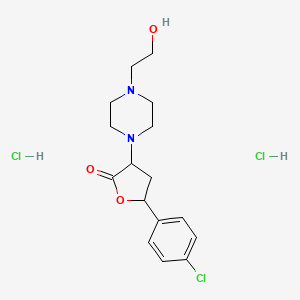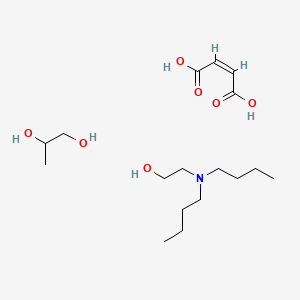
1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This particular compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a thienyl group attached to the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluoroaniline and maleic anhydride can lead to the formation of an intermediate, which is then subjected to further reactions to introduce the phenyl and thienyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrole derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrole-2,5-dione, 1-(4-fluorophenyl)-: Similar in structure but lacks the phenyl and thienyl groups.
1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione: Contains a nitro group instead of the phenyl and thienyl groups.
Uniqueness
The presence of the fluorophenyl, phenyl, and thienyl groups in 1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- makes it unique compared to other pyrrole derivatives
Eigenschaften
CAS-Nummer |
91307-07-2 |
|---|---|
Molekularformel |
C20H14FNS |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-phenyl-5-thiophen-2-ylpyrrole |
InChI |
InChI=1S/C20H14FNS/c21-16-8-10-17(11-9-16)22-18(15-5-2-1-3-6-15)12-13-19(22)20-7-4-14-23-20/h1-14H |
InChI-Schlüssel |
JIJYJJFEBIJPFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)F)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


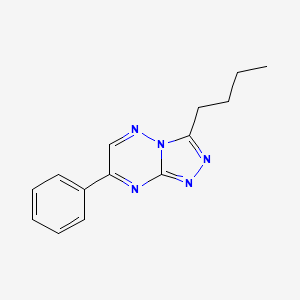
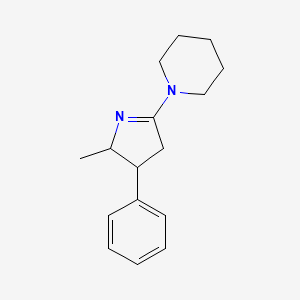
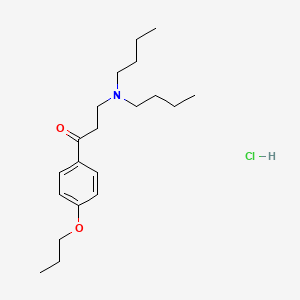

![Benzyl 1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylate](/img/structure/B12699087.png)
